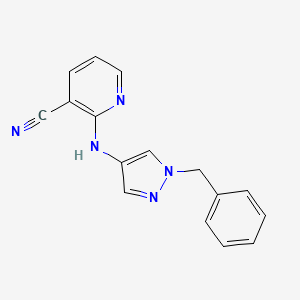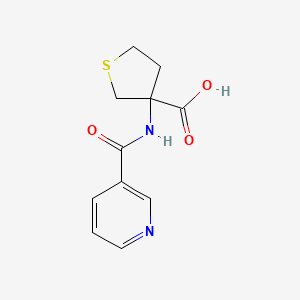
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid is a compound that features a tetrahydrothiophene ring substituted with a nicotinamido group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid typically involves the condensation of nicotinamide with tetrahydrothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
Types of Reactions
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nicotinamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene ring may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
Tetrahydrothiophene-3-carboxylic acid: Lacks the nicotinamido group, making it less versatile in biological applications.
Nicotinamide: Does not contain the tetrahydrothiophene ring, limiting its chemical reactivity.
Thiophene derivatives: Similar in structure but may have different substituents that alter their properties.
Uniqueness
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid is unique due to the combination of the nicotinamido group and the tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H12N2O3S |
|---|---|
分子量 |
252.29 g/mol |
IUPAC名 |
3-(pyridine-3-carbonylamino)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3S/c14-9(8-2-1-4-12-6-8)13-11(10(15)16)3-5-17-7-11/h1-2,4,6H,3,5,7H2,(H,13,14)(H,15,16) |
InChIキー |
NEMYWHNLYJPVQB-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1(C(=O)O)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


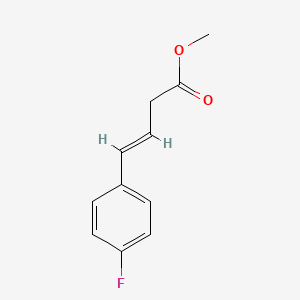
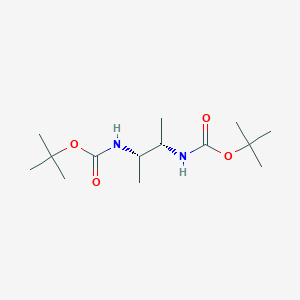
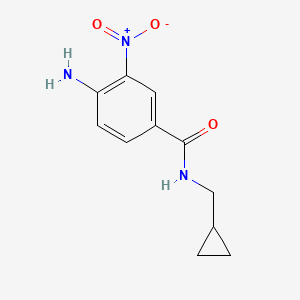
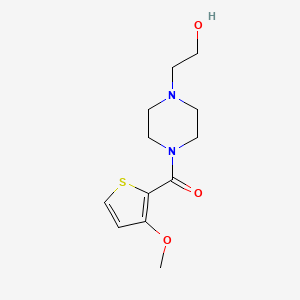
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
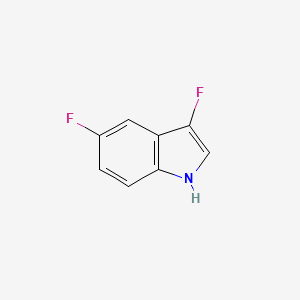
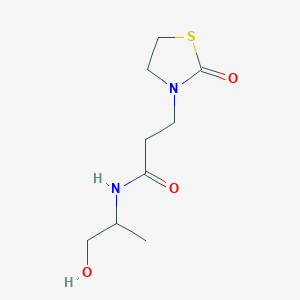
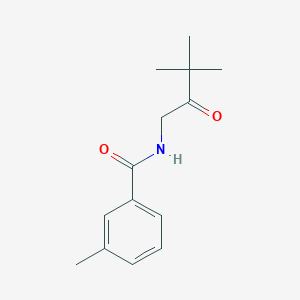
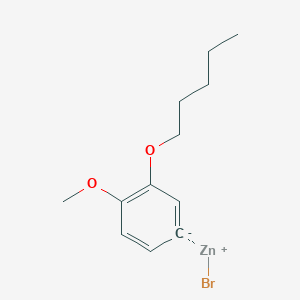
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
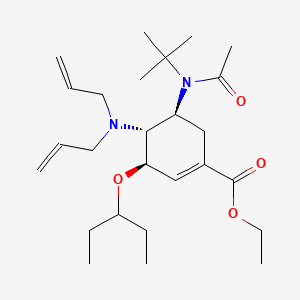
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
